Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate
Overview
Description
Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a nitrophenyl group at the first position and a carboxylate ester group at the fourth position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by esterification with methanol to introduce the carboxylate group . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethylformamide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 1-(3-Aminophenyl)-1H-imidazole-4-carboxylate.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 1-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes . The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate can be compared with other imidazole derivatives such as:
Methyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate: Similar structure but with the nitro group at the para position, which may affect its reactivity and biological activity.
1-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity properties.
1-(3-Aminophenyl)-1H-imidazole-4-carboxylate: The reduced form with an amino group, which may have different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C11H9N3O4 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 1-(3-nitrophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-13(7-12-10)8-3-2-4-9(5-8)14(16)17/h2-7H,1H3 |
InChI Key |
SHJGDKOAOMQYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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